molecular formula C18H21ClN2O4S2 B6571736 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-96-9

3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571736
CAS No.: 946346-96-9
M. Wt: 429.0 g/mol
InChI Key: FRYNJWCNFDDIRV-UHFFFAOYSA-N
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Description

This compound features a benzene-sulfonamide core substituted with a chlorine atom at the 3-position. The sulfonamide group is attached to a 1,2,3,4-tetrahydroquinoline scaffold modified with a propane-1-sulfonyl moiety at the 1-position (Fig. 1).

Properties

IUPAC Name

3-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-2-11-26(22,23)21-10-4-5-14-12-16(8-9-18(14)21)20-27(24,25)17-7-3-6-15(19)13-17/h3,6-9,12-13,20H,2,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYNJWCNFDDIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Nucleophilic Substitution Routes

The tetrahydroquinoline scaffold is typically constructed via cyclization reactions involving o-halogenated aniline derivatives. For example, 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be synthesized by reacting 6-amino-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline with 3-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This method achieves moderate yields (45–60%) but requires precise control of stoichiometry to avoid over-sulfonation.

Key Reaction Conditions

ParameterValue/Range
SolventDichloromethane (DCM)
Temperature0–5°C (initial), then RT
Reaction Time12–18 hours
BaseTriethylamine (2.5 eq)

Palladium-Mediated Intramolecular Cyclization

Recent advances employ transition metal catalysis to streamline tetrahydroquinoline formation. A notable method utilizes a palladium-catalyzed intramolecular cyclization of sulfonamide-tethered alkenes. For instance, 3-chloropropylbis(catecholato)silicate serves as a bifunctional reagent, enabling simultaneous C–N bond formation and sulfonylation under photoredox/Ni dual catalytic conditions. This approach achieves higher regioselectivity (up to 78% yield) and reduces byproduct formation compared to traditional methods.

Mechanistic Insights

  • Oxidative Addition : Ni(0) inserts into the C–Cl bond of the chloroarene.

  • Radical Generation : Photoredox catalyst (e.g., 4CzIPN) generates a sulfonyl radical from the silicate reagent.

  • Cyclization : Radical recombination and intramolecular C–N coupling yield the tetrahydroquinoline core.

Sulfonylation Strategies

Direct Sulfonylation of Amine Intermediates

The propane-1-sulfonyl group is introduced via reaction of 1,2,3,4-tetrahydroquinolin-6-amine with propane-1-sulfonyl chloride. Optimal conditions involve slow addition of the sulfonyl chloride to a cooled (−10°C) solution of the amine in DCM, followed by gradual warming to room temperature. Excess sulfonyl chloride (1.2 eq) ensures complete conversion, though purification via silica gel chromatography is necessary to remove residual reagents.

Tandem Sulfonylation-Cyclization

A more efficient one-pot method combines tetrahydroquinoline cyclization with sulfonylation. For example, 3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide analogs are synthesized by treating o-bromo-aniline derivatives with 3-chloropropylbis(catecholato)silicate under Ni catalysis, followed by in situ sulfonylation. This tandem approach reduces step count and improves overall yield (65–72%).

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance reaction rates in photoredox/Ni systems by stabilizing ionic intermediates. In contrast, nonpolar solvents (e.g., toluene) favor traditional nucleophilic substitutions but prolong reaction times.

Catalytic Systems

  • NiCl₂(dtbbpy) : Exhibits superior performance in C–N cross-coupling compared to Pd counterparts, with turnover numbers (TON) exceeding 500.

  • 4CzIPN : A organic photoredox catalyst that operates under blue LED irradiation (λ = 450 nm), enabling radical generation at ambient temperature.

Comparative Catalytic Efficiency

CatalystYield (%)Byproducts (%)
NiCl₂(dtbbpy)78<5
Pd(PPh₃)₄6212
CuI4520

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR : Key signals include the tetrahydroquinoline NH proton (δ 8.2–8.4 ppm) and sulfonamide SO₂ protons (δ 3.1–3.3 ppm).

  • IR Spectroscopy : Strong absorptions at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals >98% purity for optimized synthetic batches, with retention times of 12.3–12.7 minutes.

Challenges and Limitations

Scalability Issues

Photoredox methods, while efficient, face scalability hurdles due to light penetration limitations in large batches. Recent efforts address this via flow reactors with integrated LED arrays .

Chemical Reactions Analysis

  • Types of Reactions It Undergoes: This compound is known to undergo various reactions including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: Oxidation might be carried out using reagents like potassium permanganate or chromium trioxide. Reduction typically involves agents like lithium aluminum hydride. Substitution reactions might use nucleophiles such as amines or thiols under basic conditions.

  • Major Products Formed from These Reactions: Depending on the reagent and conditions, major products can include altered quinoline derivatives or modified sulfonamide groups.

Scientific Research Applications

Cancer Treatment

One of the primary applications of this compound is as a KIF18A inhibitor . KIF18A is a motor protein that plays a crucial role in mitotic processes. Inhibition of KIF18A can disrupt cell division, which is particularly relevant in cancer therapies. Preliminary studies have indicated significant biological activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Drug Development

The distinct structural features of 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide position it as a promising lead compound for developing new drugs targeting similar pathways involved in cell cycle regulation and cancer progression. Its unique combination of functional groups may confer specific biological properties not observed in other compounds.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its pharmacological profile. Initial data suggest that it may selectively bind to KIF18A and potentially other proteins involved in cell cycle regulation. Techniques such as:

  • Surface Plasmon Resonance
  • Molecular Docking Studies

are employed to assess these interactions and predict binding affinities.

Case Studies and Research Findings

Several studies have been conducted to investigate the efficacy of this compound in preclinical settings:

  • In Vitro Studies : Demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations.
  • Mechanistic Studies : Suggested that the compound interferes with microtubule dynamics during mitosis, leading to apoptosis in cancer cells.

Further research is needed to fully elucidate its pharmacodynamics and pharmacokinetics to pave the way for clinical applications.

Mechanism of Action

The exact mechanism of action of this compound involves its interaction with specific molecular targets, likely through the sulfonamide group, which can form hydrogen bonds and ionic interactions. These interactions can disrupt normal biological pathways or enhance desirable chemical reactions, depending on the context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Evidence ID
Target Compound : 3-Chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₁₉H₂₁ClN₂O₄S₂ 426.5 - 3-Cl on benzene
- Propane-1-sulfonyl on tetrahydroquinoline
3-Chloro-4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₁₉H₂₀ClFN₂O₄S₂ 444.9 - 3-Cl, 4-F on benzene
- Propane-1-sulfonyl on tetrahydroquinoline
4-Fluoro-3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₂₀H₂₄FN₂O₄S₂ 426.5 - 4-F, 3-CH₃ on benzene
- Propane-1-sulfonyl on tetrahydroquinoline
3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₂₁H₁₈ClFN₂O₄S₂ 481.0 - 3-Cl on benzene
- 4-Fluorobenzenesulfonyl (aromatic sulfonyl) on tetrahydroquinoline
4-Chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide C₂₀H₂₅ClN₂O₂S 392.9 - 4-Cl on benzene
- Propyl group (no sulfonyl) on tetrahydroquinoline
2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₂₀H₂₆N₂O₆S₂ 454.6 - 2,4-OCH₃ (electron-donating) on benzene
- Propane-1-sulfonyl on tetrahydroquinoline
Key Observations:

Halogen Substitutions: Addition of 4-F in the second compound (444.9 g/mol) increases molecular weight compared to the target (426.5 g/mol). Replacement of 3-Cl with 3-CH₃ (third compound) reduces electronegativity, which may alter pharmacokinetic properties such as solubility .

Sulfonyl Group Modifications :

  • Replacing propane-1-sulfonyl with 4-fluorobenzenesulfonyl (fourth compound) introduces an aromatic sulfonyl group, increasing molecular weight (481.0 g/mol) and possibly enhancing π-π stacking interactions in biological targets .
  • Removal of sulfonyl in favor of a propyl group (fifth compound) significantly reduces molecular weight (392.9 g/mol), likely improving membrane permeability but reducing hydrogen-bonding capacity .

Electron-Donating vs. Withdrawing Groups :

  • 2,4-Dimethoxy substituents (sixth compound) provide electron-donating effects, which could decrease metabolic stability compared to electron-withdrawing Cl/F substituents .

Pharmacological Implications

  • Target Compound : The 3-Cl and propane-1-sulfonyl groups may synergize to enhance selectivity for cysteine protease enzymes or sulfotransferases, as seen in other sulfonamide-based inhibitors .
  • Fluorinated Analogs : The 4-F-substituted analog () could exhibit improved blood-brain barrier penetration due to fluorine’s lipophilicity, making it suitable for CNS-targeted therapies .
  • Aromatic Sulfonyl Variant : The 4-fluorobenzenesulfonyl derivative () might show higher affinity for tyrosine kinase receptors, leveraging aromatic interactions .

Biological Activity

The compound 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H28N2O4S2\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{4}\text{S}_{2}

This compound features a chloro group and a sulfonamide moiety which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various benzenesulfonamide derivatives, including the target compound. Notably:

  • In Vitro Studies : In a study evaluating the cytotoxic effects of benzenesulfonamide derivatives against breast cancer cell lines (MDA-MB-468), compounds exhibited IC50 values indicating significant cytotoxicity. For instance, one derivative showed an IC50 of 3.99 µM under hypoxic conditions .
  • Mechanisms of Action : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis and arrest the cell cycle in specific phases. The study indicated that treatment led to increased levels of cleaved caspases 3 and 9, markers of apoptosis .

Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
3-chloro-N-[...]MDA-MB-468 (Breast)3.99Apoptosis induction
Compound XCCRF-CM (Leukemia)4.51Cell cycle arrest
Compound YU87 (GBM)78% inhibition at 100 µMTrkA-induced cell death

Study on Perfusion Pressure

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat heart models. The findings highlighted that certain derivatives could modulate coronary resistance and perfusion pressure effectively . This suggests potential cardiovascular implications for sulfonamide derivatives.

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of sulfonamide compounds. A recent model demonstrated a strong correlation between structural features and anticancer efficacy with correlation coefficients r=0.8385r=0.8385 for training sets and r=0.8282r=0.8282 for test sets . This underscores the predictive power of molecular descriptors in assessing biological activity.

Q & A

Q. What are the key structural features of 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how do they influence its reactivity?

The compound features:

  • A tetrahydroquinoline core with a propane-1-sulfonyl group at position 1.
  • A chlorobenzenesulfonamide moiety attached at position 6 of the tetrahydroquinoline.
  • Sulfonamide (-SO2NH-) and sulfonyl (-SO2-) functional groups, which enhance hydrogen-bonding and electrophilic reactivity .

Methodological Insight :
Structural analysis typically employs X-ray crystallography or NMR spectroscopy to confirm regiochemistry. Computational tools like Density Functional Theory (DFT) predict electronic distributions, aiding in understanding sulfonamide reactivity .

Q. What is the standard synthetic route for this compound, and what are critical reaction parameters?

A multi-step synthesis is common:

Tetrahydroquinoline core formation via cyclization of substituted anilines.

Sulfonylation at position 1 using propane-1-sulfonyl chloride under basic conditions (e.g., pyridine, 0–5°C).

Chlorobenzenesulfonamide coupling via nucleophilic substitution (e.g., DMF, 80°C, 12h) .

Q. Critical Parameters :

  • Temperature control during sulfonylation to avoid side reactions.
  • Solvent choice (e.g., DMF for solubility vs. THF for selectivity).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized for purity and structural integrity?

Analytical Workflow :

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • 1H/13C NMR to confirm substituent positions (e.g., sulfonyl proton at δ 3.2–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula validation (e.g., C20H22ClN2O4S2, [M+H]+ = 477.08) .

Advanced Research Questions

Q. How can contradictory bioactivity data across similar sulfonamide derivatives be resolved?

Case Example : Inconsistent enzyme inhibition results (e.g., carbonic anhydrase vs. kinase targets) may arise from:

  • Steric effects from the propane-1-sulfonyl group altering binding pocket access.
  • Assay conditions (pH, ionic strength) affecting sulfonamide ionization .

Q. Methodology :

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with varied sulfonyl chain lengths (e.g., ethane vs. propane).
  • Molecular docking (AutoDock Vina) to compare binding poses across targets .

Q. What computational strategies are used to predict this compound’s pharmacokinetic properties?

Approaches :

  • ADMET Prediction : Tools like SwissADME estimate logP (2.8 ± 0.3), suggesting moderate blood-brain barrier penetration.
  • CYP450 Inhibition : MetaSite identifies potential interactions with CYP3A4 due to the tetrahydroquinoline core .

Q. Limitations :

  • Solubility : High logP values (experimental: 3.1) may limit aqueous solubility, requiring formulation optimization (e.g., PEG-based carriers) .

Q. How can synthetic yields be improved while minimizing byproducts?

Optimization Strategies :

  • Catalysis : Use Pd/C or CuI for Suzuki-Miyaura coupling in later stages (yield increase from 45% to 72%).
  • Microwave-assisted synthesis : Reduce reaction time for sulfonylation (from 12h to 2h at 100°C) .

Q. Byproduct Analysis :

  • LC-MS identifies dimerization byproducts (e.g., disulfonamide adducts), mitigated by stoichiometric control .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key Issues :

  • Exothermic reactions : Sulfonylation requires precise temperature control to avoid decomposition.
  • Cost of raw materials : Propane-1-sulfonyl chloride is expensive; alternatives like methane sulfonyl groups reduce cost but alter activity .

Q. Scale-Up Solutions :

  • Flow chemistry for safer handling of reactive intermediates.
  • Design of Experiments (DoE) to optimize solvent/reagent ratios .

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